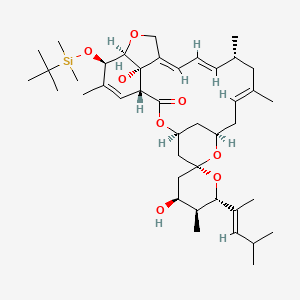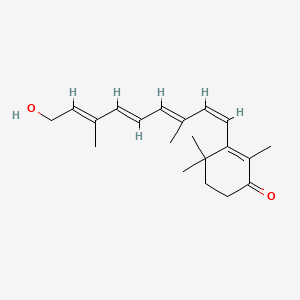
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride is an organic compound with the molecular formula C9H21NOCl. It is a derivative of tert-butylamine and is often used in organic synthesis due to its unique structural properties. The compound is characterized by the presence of a tert-butoxy group, which imparts steric hindrance and influences its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride typically involves the reaction of tert-butylamine with appropriate alkylating agents. One common method is the alkylation of tert-butylamine with 2,2-dimethylpropan-1-ol in the presence of a strong acid like hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The tert-butoxy group can be substituted under specific conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium tert-butoxide can be used for nucleophilic substitution reactions.
Elimination: Strong bases such as potassium tert-butoxide are used to favor the formation of less substituted alkenes.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, elimination reactions typically yield alkenes, while substitution reactions can produce a variety of substituted amines .
Wissenschaftliche Forschungsanwendungen
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active molecules and peptides.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride involves its ability to act as a nucleophile or base in various chemical reactions. The tert-butoxy group provides steric hindrance, which influences the compound’s reactivity and selectivity in reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylamine: A simpler amine with similar reactivity but without the steric hindrance provided by the tert-butoxy group.
tert-Butyl alcohol: An alcohol with a tert-butyl group, used in similar synthetic applications.
tert-Butyl esters: Compounds with a tert-butyl group attached to an ester, used as protecting groups in organic synthesis.
Uniqueness
3-(Tert-butoxy)-2,2-dimethylpropan-1-amine hydrochloride is unique due to the presence of both a tert-butoxy group and a dimethylpropan-1-amine moiety. This combination imparts specific steric and electronic properties that influence its reactivity and make it valuable in various synthetic applications .
Eigenschaften
CAS-Nummer |
2913279-48-6 |
|---|---|
Molekularformel |
C9H22ClNO |
Molekulargewicht |
195.73 g/mol |
IUPAC-Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21NO.ClH/c1-8(2,3)11-7-9(4,5)6-10;/h6-7,10H2,1-5H3;1H |
InChI-Schlüssel |
LDCLFLUGHRAKTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC(C)(C)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate](/img/structure/B13446622.png)






![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)




